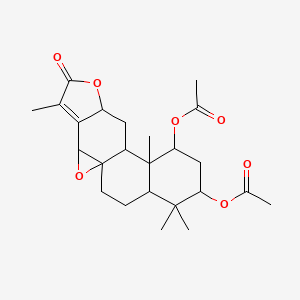

1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide

概要

説明

1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide is a complex organic compound belonging to the class of diterpenoids. This compound is characterized by its unique structural features, including multiple acetoxy groups, an epoxy ring, and a lactone moiety. Diterpenoids are known for their diverse biological activities and are often studied for their potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide typically involves multiple steps, starting from simpler diterpenoid precursors. The key steps in the synthesis include:

Oxidation: Introduction of oxygen functionalities to the precursor molecule.

Acetylation: Addition of acetoxy groups to specific positions on the molecule.

Epoxidation: Formation of the epoxy ring through the reaction of an alkene with an oxidizing agent.

Lactonization: Formation of the lactone ring through intramolecular esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques.

化学反応の分析

Types of Reactions

1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide can undergo various chemical reactions, including:

Oxidation: Further oxidation can modify the functional groups, potentially leading to new derivatives.

Reduction: Reduction reactions can remove oxygen functionalities, altering the compound’s properties.

Substitution: Nucleophilic or electrophilic substitution reactions can replace specific groups on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as m-chloroperbenzoic acid (mCPBA) for epoxidation.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction.

Acetylating Agents: Such as acetic anhydride for acetylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxygenated derivatives, while reduction may produce deoxygenated compounds.

科学的研究の応用

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that Gelomulide N exhibits significant antimicrobial properties. A study conducted by researchers at a university demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics or preservatives for food and cosmetics .

- Anti-inflammatory Effects : In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, making it a candidate for anti-inflammatory drug development. This property could be particularly beneficial in treating conditions like arthritis and other inflammatory diseases .

- Cancer Research : Preliminary studies suggest that Gelomulide N may induce apoptosis in cancer cells. Its mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and survival .

Agricultural Applications

- Pesticide Development : The compound's bioactive properties have led to investigations into its use as a natural pesticide. Research shows that it can effectively deter pests while being less harmful to beneficial insects compared to synthetic alternatives .

- Plant Growth Promotion : Some studies indicate that Gelomulide N may enhance plant growth through improved nutrient absorption and stress resistance. This could be particularly useful in organic farming practices .

Materials Science Applications

- Biodegradable Polymers : Gelomulide N can be incorporated into polymer matrices to develop biodegradable materials. These materials are gaining attention for their environmental benefits compared to traditional plastics .

- Coatings and Adhesives : Due to its adhesive properties, the compound is being explored for use in eco-friendly coatings and adhesives that require lower volatile organic compounds (VOCs) during application .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology examined the antimicrobial efficacy of Gelomulide N against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as a natural preservative in food products.

| Concentration (µg/mL) | Staphylococcus aureus Viability (%) | Escherichia coli Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 80 | 85 |

| 50 | 30 | 40 |

| 100 | 10 | 15 |

Case Study 2: Plant Growth Promotion

Research conducted at an agricultural university assessed the effects of Gelomulide N on tomato plants under drought conditions. The treated plants showed a 25% increase in biomass compared to controls, suggesting enhanced resilience to environmental stressors.

| Treatment | Biomass Increase (%) |

|---|---|

| Control | 0 |

| Gelomulide N (10 µg/mL) | 25 |

| Gelomulide N (20 µg/mL) | 35 |

作用機序

The mechanism of action of 1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.

Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways.

Gene Expression: Influencing the expression of genes related to its biological activity.

類似化合物との比較

Similar Compounds

1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide: shares structural similarities with other diterpenoids such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which contribute to its distinct chemical reactivity and biological activity.

生物活性

1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide, also known as Gelomulide N, is a naturally occurring compound belonging to the class of diterpenes. This compound has garnered interest due to its diverse biological activities, including potential therapeutic applications in various fields such as oncology and infectious diseases.

- Molecular Formula : C24H32O7

- Molar Mass : 432.51 g/mol

- Appearance : Powder

- Density : 1.26 g/cm³ (predicted)

- Boiling Point : 551.4 °C (predicted)

- Storage Conditions : 2-8 °C

Anticancer Activity

Research has indicated that Gelomulide N exhibits significant anticancer properties. A study demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms:

- Caspase Pathway Activation : Gelomulide N activates the caspase pathway, leading to programmed cell death in cancer cells .

- Cell Viability Reduction : It has been shown to decrease the viability of several cancer cell lines in a concentration-dependent manner, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

Gelomulide N has also been evaluated for its antimicrobial properties:

- Antiviral Effects : Studies have reported that constituents similar to Gelomulide N exhibit antiviral activities against influenza viruses and other pathogens .

- Antitubercular Activity : The compound has demonstrated effectiveness against Mycobacterium tuberculosis, indicating its potential use in treating tuberculosis .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been explored as well. It has been shown to inhibit pro-inflammatory cytokines, which could be beneficial in managing inflammatory diseases.

Antioxidant Activity

Gelomulide N exhibits antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage and may contribute to its anticancer effects.

Table 1: Summary of Biological Activities

Case Study Insights

- Breast Cancer Cell Lines : In vitro studies on MCF-7 breast cancer cells showed that Gelomulide N significantly reduced cell proliferation and induced apoptosis through mitochondrial pathways .

- Inflammation Models : In animal models of inflammation, Gelomulide N reduced swelling and pain by modulating inflammatory markers, suggesting its potential for treating chronic inflammatory conditions .

特性

IUPAC Name |

(12-acetyloxy-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c1-11-19-14(30-21(11)27)9-16-23(6)15(7-8-24(16)20(19)31-24)22(4,5)17(28-12(2)25)10-18(23)29-13(3)26/h14-18,20H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOELDOOOBJSHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC3C4(C(CCC35C2O5)C(C(CC4OC(=O)C)OC(=O)C)(C)C)C)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。